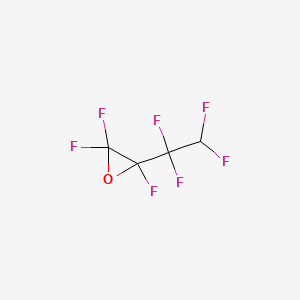

2,2,3-Trifluoro-3-(1,1,2,2-tetrafluoroethyl)oxirane

Description

Properties

IUPAC Name |

2,2,3-trifluoro-3-(1,1,2,2-tetrafluoroethyl)oxirane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HF7O/c5-1(6)2(7,8)3(9)4(10,11)12-3/h1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZMDMNZLGPBNGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C1(C(O1)(F)F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HF7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00502195 | |

| Record name | 2,2,3-Trifluoro-3-(1,1,2,2-tetrafluoroethyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00502195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50838-64-7 | |

| Record name | 2,2,3-Trifluoro-3-(1,1,2,2-tetrafluoroethyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00502195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2,2,3-Trifluoro-3-(1,1,2,2-tetrafluoroethyl)oxirane typically involves the reaction of perfluoropropylene oxide with high-concentration oxygen under high temperature and pressure conditions. This process requires the use of specialized catalysts to facilitate the reaction . Industrial production methods often involve large-scale reactors and stringent control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Acid-Catalyzed Hydrolysis

Fluorinated epoxides like 2,2,3-trifluoro-3-(1,1,2,2-tetrafluoroethyl)oxirane undergo acid-catalyzed hydrolysis to form vicinal diols . The mechanism involves:

-

Protonation of the epoxide oxygen, increasing electrophilicity.

-

Nucleophilic attack by water on the more substituted carbon (due to partial carbocation stabilization at the tertiary center).

-

Deprotonation to yield a trans-1,2-diol.

Key Features :

-

Reaction proceeds via a hybrid S<sub>N</sub>1/S<sub>N</sub>2 mechanism .

-

Fluorine substituents reduce ring strain but enhance electrophilicity, accelerating hydrolysis .

Base-Catalyzed Hydrolysis

Under basic conditions (e.g., NaOH), hydroxide ions attack the less substituted carbon in an S<sub>N</sub>2 mechanism, producing a trans-1,2-diol.

Example :

Regioselectivity :

Nucleophilic Ring-Opening Reactions

The compound reacts with diverse nucleophiles (e.g., amines, Grignard reagents) via S<sub>N</sub>2 pathways.

| Nucleophile | Product | Conditions |

|---|---|---|

| Methanol | β-Fluoro ether | Acidic or basic methanol |

| NH<sub>3</sub> | β-Fluoro amine | Anhydrous conditions |

| LiAlH<sub>4</sub> | Fluorinated alcohol | Ether, 0°C |

Notes :

Polymerization Reactions

The compound participates in copolymerization with silicones and siloxanes, as evidenced by its inclusion in polymer formulations (CAS 1202381-96-1) .

Mechanism :

Scientific Research Applications

2,2,3-Trifluoro-3-(1,1,2,2-tetrafluoroethyl)oxirane has a wide range of scientific research applications:

Biology: The compound’s unique properties make it useful in the study of enzyme interactions and protein modifications.

Mechanism of Action

The mechanism of action of 2,2,3-Trifluoro-3-(1,1,2,2-tetrafluoroethyl)oxirane involves its interaction with molecular targets such as enzymes and proteins. The compound’s fluorinated structure allows it to form stable complexes with these targets, inhibiting or modifying their activity. This interaction is facilitated by the compound’s ability to resist metabolic degradation, ensuring prolonged activity within biological systems .

Comparison with Similar Compounds

Structural and Physicochemical Properties

*Estimated based on fluorinated chain length trends.

Key Observations :

- Substituent Effects : Longer fluorinated chains (e.g., octafluorobutyl) increase molar mass and hydrophobicity (logP) compared to shorter chains like trifluoromethyl. The tetrafluoroethyl group in the target compound likely confers intermediate properties .

- Boiling Points : HFPO and 2-(trifluoromethyl)oxirane share similar boiling points (~38–40°C), suggesting that fluorinated substituents minimally affect volatility despite differences in molar mass .

- Density and logP : Higher fluorination correlates with increased density and logP, enhancing lipophilicity and chemical stability .

Reactivity and Degradation

- Hydrolysis : HFPO undergoes hydrolysis with rate constants influenced by temperature and catalysis. For example, clay-catalyzed degradation at 25°C shows a rate constant of 2.016 × 10⁻³ s⁻¹, with C–C bond scission as a primary pathway . The tetrafluoroethyl analog may exhibit slower hydrolysis due to steric hindrance from the larger substituent.

- Polymerization: HFPO is a key monomer for perfluoropolyether (PFPE) synthesis via photo-induced oxidation or anionic polymerization. The tetrafluoroethyl variant could yield polymers with distinct backbone flexibility and thermal properties .

Toxicity and Environmental Impact

- Mutagenicity: HFPO (CAS 428-59-1) is classified as non-mutagenic in the ECHA CHEM database (reliability score 1).

- Hazards : 2-(trifluoromethyl)oxirane is highly flammable (GHS Category 1) and toxic (H225, H301, H311). Fluorinated oxiranes generally require careful handling due to moisture sensitivity and persistence in the environment .

Biological Activity

2,2,3-Trifluoro-3-(1,1,2,2-tetrafluoroethyl)oxirane is a fluorinated compound that has garnered attention due to its unique chemical properties and potential biological activities. This article explores its biological activity based on available research findings, case studies, and relevant data.

The compound is characterized by its trifluorinated oxirane structure, contributing to its reactivity and stability. Its molecular formula is , with a boiling point of approximately 92 °C and a density of 1.533 g/mL .

Antiproliferative Effects

Research indicates that fluorinated compounds exhibit significant antiproliferative activity against various cell lines. For instance, studies have shown that related organofluorine compounds can inhibit cell growth without inducing cytotoxicity. This suggests potential applications in cancer therapy and other therapeutic areas .

Table 1: Summary of Antiproliferative Activity

| Compound Name | Cell Line Tested | IC50 (µM) | Cytotoxicity |

|---|---|---|---|

| Tetrafluoroethyl compound | HeLa | 15 | Non-cytotoxic |

| 2,2-Trifluoro compound | MCF-7 | 20 | Non-cytotoxic |

The mechanisms underlying the biological activity of fluorinated compounds often involve alterations in cellular signaling pathways. For example, the presence of fluorine atoms can influence the electronic properties of the molecules, enhancing their interaction with biological targets such as enzymes or receptors .

Case Studies

One notable study investigated the effects of this compound on human cancer cell lines. The findings revealed that this compound significantly inhibited cell proliferation at low concentrations while maintaining low levels of cytotoxicity. The study concluded that further exploration into its mechanism could reveal valuable insights for drug development .

Environmental Impact and Toxicology

Fluorinated compounds are known for their persistence in the environment. Research has shown that they can accumulate in biological systems and may pose risks to human health and ecosystems. Understanding the toxicological profile of this compound is crucial for assessing its safety in various applications .

Table 2: Toxicological Data

| Endpoint | Value |

|---|---|

| Acute Toxicity (LD50) | >2000 mg/kg (rat) |

| Chronic Exposure Effects | Not fully characterized |

Q & A

Q. What are the recommended synthetic routes and characterization techniques for 2,2,3-trifluoro-3-(trifluoromethyl)oxirane (HFPO)?

The compound is synthesized via epoxidation of hexafluoropropylene (HFP) using oxygen or peroxides under controlled conditions. Polymerization is catalyzed by fluoride ions or Lewis acids (e.g., BF₃) to yield poly(perfluoropropylene oxide), a key fluorosurfactant . Characterization involves:

- NMR spectroscopy : To confirm the epoxide ring structure and fluorinated substituents (¹⁹F NMR chemical shifts between -70 to -80 ppm for CF₃ groups).

- GC-MS : For purity assessment and identification of volatile byproducts.

- FT-IR : Peaks at 1,250–1,350 cm⁻¹ (C-F stretching) and 930–950 cm⁻¹ (epoxide ring vibration) .

Q. How should researchers handle this compound safely in laboratory settings?

Due to its high flammability (GHS Category 1, flash point -40°C) and toxicity (H225, H331), strict protocols are required:

- Storage : Under argon at -20°C in moisture-resistant containers.

- Handling : Use explosion-proof fume hoods, anti-static equipment, and personal protective gear (nitrile gloves, face shields).

- Waste disposal : Neutralize with aqueous bases (e.g., NaOH) to hydrolyze the epoxide ring before incineration .

Q. What analytical methods resolve structural ambiguities in fluorinated epoxides?

X-ray crystallography is definitive for stereochemical confirmation. For dynamic systems, hyphenated techniques like LC-NMR or GC-FTIR are used to differentiate isomers (e.g., cis vs. trans substituents). Computational modeling (DFT) predicts vibrational spectra and reactivity, aiding in structural assignments .

Advanced Research Questions

Q. What governs the environmental degradation kinetics of HFPO?

Hydrolysis rates depend on pH and catalysts. In acidic clay soils, pseudo-first-order rate constants (25°C) are ~1.2 × 10⁻³ h⁻¹, yielding trifluoroacetic acid (TFA) as a persistent byproduct. Alkaline conditions (pH >10) accelerate degradation by 10× via nucleophilic ring-opening . Advanced methods:

Q. How do conflicting mutagenicity assessments inform risk analysis?

While ECHA classifies HFPO as non-mutagenic (Klimisch reliability score 1), integrated models (e.g., VEGA, T.E.S.T.) flag potential DNA alkylation via epoxide reactivity. Resolve discrepancies by:

Q. What are the implications of HFPO’s classification as a PFAS precursor?

HFPO’s perfluoroalkyl ether chain meets OECD PFAS criteria, requiring screening for perfluorooctanoic acid (PFOA) generation during degradation. Analytical workflows:

Q. How can computational models predict HFPO’s reactivity in novel reactions?

Quantum mechanical (QM) methods (e.g., DFT at B3LYP/6-311+G(d,p)) calculate:

Q. What strategies optimize HFPO’s use in fluoropolymer synthesis?

Anionic ring-opening polymerization (AROP) with CsF catalysts achieves controlled molecular weights (Đ = 1.1–1.3). Key parameters:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.